molecular formula C10H12N2O2S B14806802 3-Cyclopropoxy-6-(methylthio)picolinamide

3-Cyclopropoxy-6-(methylthio)picolinamide

Cat. No.: B14806802
M. Wt: 224.28 g/mol
InChI Key: HMEMBTTUZRLGBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-(methylthio)picolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Picolinamide Core: The picolinamide core can be synthesized through the reaction of 2-chloropyridine with ammonia or an amine under suitable conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide and a suitable base.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent such as methylthiolate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-(methylthio)picolinamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The picolinamide core can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyclopropyl halides, methylthiolating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-6-(methylthio)picolinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-(methylthio)picolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-6-(methylthio)pyridine: Similar structure but lacks the amide group.

    3-Cyclopropoxy-6-(methylthio)benzamide: Similar structure but contains a benzene ring instead of a pyridine ring.

    3-Cyclopropoxy-6-(methylthio)aniline: Similar structure but contains an aniline group instead of a picolinamide core.

Uniqueness

3-Cyclopropoxy-6-(methylthio)picolinamide is unique due to its combination of a cyclopropoxy group, a methylthio group, and a picolinamide core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

3-cyclopropyloxy-6-methylsulfanylpyridine-2-carboxamide

InChI

InChI=1S/C10H12N2O2S/c1-15-8-5-4-7(14-6-2-3-6)9(12-8)10(11)13/h4-6H,2-3H2,1H3,(H2,11,13)

InChI Key

HMEMBTTUZRLGBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

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